6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family.
Preparation Methods
The synthesis of 6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidines: These compounds have similar structures but differ in the position of the nitrogen atoms in the pyrimidine ring.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring fused to the thiophene ring instead of a pyrimidine ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H12N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-6,9,11,13H,7H2,(H,14,15) |
InChI Key |
CCJMYOWWLPZWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2C=C(SC2C(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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